3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H/b7-5+ |
InChI Key |
GEGQHUURGSTYQY-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/O)/C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 2 2 Nitrophenyl Acrylaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-hydroxy-2-(2-nitrophenyl)acrylaldehyde reveals several plausible synthetic pathways. The most logical approach considers the molecule as its keto tautomer, 2-(2-nitrophenyl)malondialdehyde (B1302398).
Disconnection 1: C-C Bonds of the Dicarbonyl Unit The most direct disconnection involves breaking the two C-C bonds formed during the introduction of the formyl groups. This leads back to a precursor containing an active methylene (B1212753) group, such as a 2-nitrophenylacetic acid derivative (e.g., ester or nitrile). This strategy points towards a double formylation reaction as the key final step.
Disconnection 2: Aryl-Acrylaldehyde Bond Another potential disconnection is at the C-C bond between the 2-nitrophenyl ring and the C2 position of the acrylaldehyde backbone. This would lead to a 2-nitrobenzene derivative (e.g., 2-nitrobenzaldehyde) and a three-carbon building block equivalent to a di-anion of a protected malondialdehyde. This approach would likely involve olefination reactions.
These disconnections form the basis for exploring various forward synthetic strategies, including condensation reactions, olefination routes, and formylation methods.
Classical and Modern Approaches to α,β-Unsaturated Aldehyde Frameworks
The construction of the this compound framework can be achieved through several established synthetic reactions.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgorganicreactions.org A plausible, though multi-step, route to the target could involve the Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) with an active methylene compound like malonic acid or diethyl malonate. tandfonline.com The initial product would be a 2-(2-nitrophenyl)ethene-1,1-dicarboxylic acid derivative, which would require subsequent functional group transformations (e.g., reduction and oxidation) to yield the desired malondialdehyde structure.
The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, is less directly applicable for creating a 1,3-dialdehyde structure but highlights the fundamental base-catalyzed carbon-carbon bond formation that is central to these synthetic approaches.
| Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Typical Solvent | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone | Active Methylene Compound (e.g., Diethyl Malonate) | Weak Base (e.g., Piperidine, Diethylamine) | Ethanol, Pyridine | α,β-Unsaturated Product |
| Doebner Modification | Aldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | α,β-Unsaturated Acid |
Olefination reactions provide a powerful method for forming carbon-carbon double bonds with excellent control over their position.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.org To synthesize the target molecule, 2-nitrobenzaldehyde could be reacted with a specifically designed Wittig reagent capable of introducing the C2-C3 fragment with protected aldehyde and hydroxyl functionalities. The ylide itself can be prepared via a two-step sequence involving the SN2 reaction of triphenylphosphine (B44618) with a suitable alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.comlumenlearning.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than their corresponding phosphonium ylides and react readily with aldehydes. alfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. This reaction typically shows a high preference for the formation of (E)-alkenes. alfa-chemistry.comnrochemistry.comorganic-chemistry.org
| Reaction | Key Reagent | Substrate | Typical Base | Key Feature | Stereochemical Outcome |
| Wittig Reaction | Phosphonium Ylide | Aldehyde/Ketone | n-BuLi, NaH, NaOMe | Fixed double bond position | (Z)-alkene from unstabilized ylides; (E)-alkene from stabilized ylides. wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) Carbanion | Aldehyde/Ketone | NaH, K₂CO₃, DBU | Water-soluble byproduct | Predominantly (E)-alkene. wikipedia.orgnrochemistry.com |
While less direct, certain chemical transformations that are not strictly rearrangements can be employed to construct the target structure. The Vilsmeier-Haack reaction is a prime example. This reaction is a powerful method for the formylation of electron-rich aromatic compounds and substrates containing active methylene groups. jk-sci.comijpcbs.com It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comcambridge.orgorganic-chemistry.org
A highly plausible route to 2-(2-nitrophenyl)malondialdehyde involves the Vilsmeier-Haack reaction of a precursor such as 2-nitrophenylacetic acid or 2-nitrophenylacetonitrile. The active methylene group in the starting material would be doubly formylated by the electrophilic Vilsmeier reagent, and subsequent aqueous workup would hydrolyze the intermediates to yield the desired 1,3-dicarbonyl compound.
Regioselective and Chemoselective Introduction of the 3-Hydroxy Group
The nomenclature "3-Hydroxy...acrylaldehyde" indicates the presence of an enol. In the case of the target molecule, this hydroxyl group is not introduced in a separate step but is rather an intrinsic feature of the final product's stable tautomeric form. The synthesis is therefore directed at creating 2-(2-nitrophenyl)malondialdehyde. Due to the electronic effects of the two flanking carbonyl groups, the α-protons of a malondialdehyde are highly acidic, and the molecule exists almost exclusively in its more stable, conjugated enol form: 3-hydroxy-2-phenylacrylaldehyde.
The key challenge is the regioselective synthesis of the 2-substituted malondialdehyde. As mentioned previously, the Vilsmeier-Haack reaction on a substrate like 2-nitrophenylacetic acid provides a direct and efficient method to achieve this. The reaction proceeds via the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which reacts with the enol or enolate of the starting material to introduce the formyl groups. chemistrysteps.com
Stereoselective Control in the Synthesis of this compound Isomers
The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis is highly dependent on the chosen methodology.
When employing olefination strategies like the Wittig or HWE reactions, the geometry of the resulting alkene can often be controlled.
Wittig Reaction : The stereoselectivity is dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene as the major product. organic-chemistry.org Conversely, non-stabilized ylides typically favor the formation of the (Z)-alkene. wikipedia.org
Horner-Wadsworth-Emmons Reaction : This reaction is renowned for its high (E)-selectivity. wikipedia.orgnrochemistry.com The thermodynamic stability of the intermediates in the reaction mechanism favors the transition state that leads to the trans-configured product. alfa-chemistry.comorganic-chemistry.org By selecting the appropriate phosphonate reagent and reaction conditions, one can achieve excellent control over the formation of the (E)-isomer. For the synthesis of (Z)-olefins, specific modifications such as the Still-Gennari conditions can be employed. nrochemistry.com
Therefore, if an olefination approach were used to construct the target molecule, the HWE reaction would be a strong candidate for producing the (E)-isomer with high stereoselectivity.
Catalytic and Green Chemistry Protocols for Synthesis Enhancement
The synthesis of α,β-unsaturated aldehydes, such as this compound, traditionally relies on aldol (B89426) or Claisen-Schmidt condensation reactions. The application of advanced catalytic systems and green chemistry principles can significantly improve the efficiency, selectivity, and environmental footprint of these transformations.
Catalytic Approaches:
Modern synthetic strategies increasingly favor the use of catalysts to achieve higher yields and selectivities under milder conditions. For the synthesis of nitro-substituted acrylaldehydes, several catalytic systems have shown promise:
Solid Base Catalysts: The use of heterogeneous solid base catalysts offers a green alternative to traditional homogeneous bases like sodium hydroxide (B78521), which can be difficult to remove from the reaction mixture and generate significant waste. scirp.orgscirp.org Materials such as hydrotalcites (Layered Double Hydroxides - LDHs) and basic alumina (B75360) have been employed in aldol-type reactions. rsc.org These catalysts can be easily separated by filtration and potentially reused, simplifying the work-up procedure and reducing environmental impact. For instance, Mg-Al solid bases have been effectively used in the aldol condensation of various aldehydes and ketones. rsc.org
Organocatalysis: Chiral organic molecules can act as efficient catalysts for asymmetric aldol reactions, enabling the synthesis of enantiomerically enriched products. Proline and its derivatives are well-known organocatalysts that can facilitate the reaction between aldehydes and ketones. researchgate.netnih.gov In the context of synthesizing compounds like this compound, an organocatalyst could potentially control the stereochemistry of the newly formed chiral center. The reaction proceeds through an enamine intermediate, which then attacks the aldehyde.
Green Chemistry Protocols:
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green techniques can be applied to the synthesis of this compound:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.govresearchgate.netrasayanjournal.co.inresearchgate.net In Claisen-Schmidt condensations, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles. researchgate.net This technique is particularly beneficial for reactions that are sluggish under conventional heating.
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates and yields in condensation reactions. mdpi.commdpi.comresearchgate.netekb.egsemanticscholar.org The mechanical effects of acoustic cavitation can improve mass transfer and activate the reacting species, leading to a more efficient process. Ultrasound has been successfully applied to the synthesis of chalcones, which are structurally related to the target molecule. mdpi.comresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Aldolases are enzymes that naturally catalyze aldol reactions with high stereocontrol. researchgate.net While not yet reported for this specific substrate, engineered enzymes could potentially be developed to catalyze the asymmetric synthesis of this compound. nih.govresearchgate.net
Below is a table summarizing potential catalytic and green chemistry approaches for the synthesis of nitro-substituted α,β-unsaturated aldehydes, based on analogous reactions.
| Method | Catalyst/Conditions | Advantages |
| Solid Base Catalysis | Hydrotalcites (e.g., Mg-Al), Basic Alumina | Easy catalyst separation, reusability, reduced waste. scirp.orgscirp.orgrsc.org |
| Organocatalysis | Proline and its derivatives | Potential for asymmetric synthesis, mild reaction conditions. researchgate.netnih.gov |
| Microwave-Assisted | Microwave irradiation | Drastically reduced reaction times, often higher yields. nih.govresearchgate.netrasayanjournal.co.inresearchgate.net |
| Ultrasound-Assisted | Sonication | Enhanced reaction rates, improved yields. mdpi.commdpi.comresearchgate.netekb.egsemanticscholar.org |
| Biocatalysis | Engineered Aldolases | High stereoselectivity, environmentally benign (aqueous media). researchgate.netnih.govresearchgate.net |
Challenges and Optimization in Reaction Efficiency and Purity
The synthesis of this compound is not without its challenges, primarily stemming from the electronic properties of the 2-nitrobenzaldehyde starting material and the reactivity of the acrylaldehyde product.
Challenges:
Electronic Effects of the Nitro Group: The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring and can influence the reactivity of the adjacent aldehyde group. This can lead to slower reaction rates compared to unsubstituted or electron-donating group-substituted benzaldehydes.
Side Reactions:
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen, such as 2-nitrobenzaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. This can compete with the desired aldol condensation.
Baeyer–Drewsen Indigo (B80030) Synthesis: A classic side reaction of 2-nitrobenzaldehyde with acetone (B3395972) in the presence of a base is the formation of indigo dye. wikipedia.org A similar reaction could potentially occur with acetaldehyde, leading to undesired byproducts.
Polymerization: The α,β-unsaturated aldehyde product is susceptible to polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).
Low Yields and Purity: The combination of slow reaction rates and competing side reactions can lead to low yields of the desired product. Purification can also be challenging due to the presence of multiple byproducts with similar polarities.
Optimization Strategies:
To overcome these challenges and improve the reaction efficiency and purity, several optimization strategies can be employed:
Catalyst Selection: The choice of catalyst is crucial. A milder base or a well-designed organocatalyst can promote the desired condensation while minimizing side reactions like the Cannizzaro reaction. For instance, the use of solid base catalysts can offer better control over the basicity of the reaction medium. scirp.orgscirp.org
Reaction Conditions:
Temperature Control: Maintaining a low to moderate reaction temperature can help to suppress side reactions and prevent polymerization of the product.
Solvent Choice: The solvent can have a significant impact on the reaction outcome. A solvent that facilitates the dissolution of reactants while being compatible with the catalytic system should be chosen. In some green chemistry approaches, the reaction can be performed in water or even under solvent-free conditions. rsc.orggoogle.com
Stoichiometry: Careful control of the stoichiometry of the reactants can help to maximize the formation of the desired crossed-aldol product and minimize self-condensation of acetaldehyde.
Use of Protecting Groups: In some cases, it may be advantageous to use a protected form of acetaldehyde, such as an enol ether or an enamine, to achieve a more controlled reaction.
The following table summarizes the key challenges and potential optimization strategies for the synthesis of this compound.
| Challenge | Potential Optimization Strategy |
| Slow reaction rate | Use of microwave or ultrasound irradiation to accelerate the reaction. nih.govsemanticscholar.org |
| Cannizzaro reaction | Employing milder bases or organocatalysts; careful control of reaction temperature. |
| Baeyer–Drewsen indigo synthesis | Precise control of stoichiometry and reaction conditions to favor the aldol condensation pathway. wikipedia.org |
| Product polymerization | Maintaining low reaction temperatures; minimizing reaction time; use of inhibitors if necessary. |
| Low yield and purity | Optimization of catalyst, solvent, and temperature; use of chromatographic purification techniques. |
Spectroscopic and Advanced Structural Elucidation of 3 Hydroxy 2 2 Nitrophenyl Acrylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework, as well as its stereochemical details.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups like the nitro and aldehyde functions causing downfield shifts.
The aldehydic proton (H1) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The vinylic proton (H3) is also expected to be a singlet, appearing further downfield than typical vinylic protons due to conjugation with the aldehyde group. The hydroxyl proton, being exchangeable, may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The protons on the 2-nitrophenyl ring will present a complex splitting pattern. H6', being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded of the aromatic protons. The remaining aromatic protons (H3', H4', and H5') will show characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CHO) | 9.5 - 10.5 | s (singlet) | - |
| H3 (C=CH) | 7.8 - 8.2 | s (singlet) | - |
| OH | Variable | br s (broad singlet) | - |
| H3' | 7.5 - 7.7 | d (doublet) | 7.5 - 8.0 |
| H4' | 7.6 - 7.8 | t (triplet) | 7.5 - 8.0 |
| H5' | 7.4 - 7.6 | t (triplet) | 7.5 - 8.0 |
| H6' | 7.9 - 8.1 | d (doublet) | 7.5 - 8.0 |
Predicted data is based on analogous compounds and established NMR principles.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aldehydic carbon (C1) is expected to be the most downfield signal, typically appearing around δ 190-200 ppm. The carbons of the double bond (C2 and C3) will have distinct chemical shifts, with C2 being a quaternary carbon. The carbons of the nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group (C2') being significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | 190 - 200 |
| C2 (C=CH) | 140 - 150 |
| C3 (C=CH) | 125 - 135 |
| C1' | 130 - 135 |
| C2' (C-NO₂) | 145 - 150 |
| C3' | 124 - 128 |
| C4' | 128 - 132 |
| C5' | 122 - 126 |
| C6' | 132 - 136 |
Predicted data is based on analogous compounds and established NMR principles.
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For the nitrophenyl group, COSY would reveal the connectivity between adjacent protons (e.g., H3' with H4', H4' with H5', and H5' with H6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the aldehydic proton (H1) to C2 and C3, and the vinylic proton (H3) to C1 and C2. Correlations from the aromatic protons to the carbons within the ring and to C2 would further confirm the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the aldehydic proton (H1) and the vinylic proton (H3), confirming their cis or trans relationship, and between the protons of the acrylaldehyde moiety and the adjacent protons of the nitrophenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H, C=O, C=C, and N-O bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aldehyde) | Stretching | 2700 - 2850 |
| C=O (aldehyde) | Stretching | 1680 - 1710 |
| C=C (alkene) | Stretching | 1620 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N-O (nitro) | Asymmetric Stretching | 1500 - 1550 |
| N-O (nitro) | Symmetric Stretching | 1330 - 1370 |
Predicted data is based on characteristic IR frequencies for these functional groups.
The broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group. The sharp, strong peak around 1680-1710 cm⁻¹ is characteristic of an aldehyde carbonyl stretch. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern upon ionization.
HRMS is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₉H₇NO₄), the calculated exact mass of the molecular ion [M]⁺ is approximately 193.0375 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.
A plausible fragmentation pathway in the mass spectrum could involve the initial loss of small, stable molecules. For example, the loss of a hydroxyl radical (•OH) or a formyl radical (•CHO) could be observed. Fragmentation of the nitro group could lead to the loss of NO or NO₂. The analysis of these fragment ions provides further evidence for the proposed structure.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. This methodology allows for the detailed mapping of a compound's chemical structure and fragmentation pathways.
A diligent search of scientific databases has not yielded any specific studies detailing the tandem mass spectrometry analysis of this compound. Consequently, its characteristic fragmentation patterns, including the precise m/z values and relative abundances of daughter ions, have not been documented. Without experimental data, a table of MS/MS fragmentation cannot be constructed.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Despite the utility of this technique, a search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not locate any deposited crystal structure for this compound. As a result, there is no experimental data available to populate a table of crystallographic parameters or to conduct a detailed analysis of its solid-state conformation.
Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Purity (if applicable)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are essential for studying chiral molecules. These methods can determine the enantiomeric or diastereomeric purity of a sample and provide insights into the stereochemistry of a compound.
The structure of this compound does not possess a stereocenter, and it is not inherently chiral. Therefore, it does not exhibit enantiomeric or diastereomeric forms. Consequently, chiroptical spectroscopy is not applicable for the analysis of its purity in this context.
Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 2 2 Nitrophenyl Acrylaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, as well as oxidation and reduction reactions. Its reactivity is modulated by the adjacent α,β-unsaturated system and the electron-withdrawing nitroaromatic ring.
Nucleophilic Addition Reactions and Derivatives
The carbonyl carbon of the aldehyde group in 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions, known as 1,2-nucleophilic additions, lead to the formation of a tetrahedral intermediate which, upon protonation, yields various derivatives.
Common nucleophiles that react with the aldehyde functionality include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (forming cyanohydrins), and amines. For instance, reaction with primary amines can lead to the formation of imines (Schiff bases), which are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. The reaction with secondary amines can yield enamines, though these are often in equilibrium with the starting materials.
The formation of hydrazones, upon reaction with hydrazine (B178648) and its derivatives, is another characteristic reaction of the aldehyde group. These derivatives are often crystalline solids and can be used for the characterization of the parent aldehyde.
Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Carbonyl
| Nucleophile (Nu) | Reagent Example | Product Type | General Structure of Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin | |
| Primary Amine | Aniline (B41778) (C₆H₅NH₂) | Imine (Schiff Base) | |
| Hydrazine | Hydrazine (H₂NNH₂) | Hydrazone | |
| Note: The structures in this table are generalized representations of the product types resulting from the reaction of the specified nucleophile with the aldehyde functionality of this compound. |
Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O), converts the aldehyde group into a carboxylic acid, yielding 3-hydroxy-2-(2-nitrophenyl)acrylic acid. youtube.comdocbrown.infoorganic-chemistry.orgresearchgate.net The choice of oxidant is crucial to avoid unwanted side reactions, particularly at the double bond or the nitro group.
Reduction: Selective reduction of the aldehyde group to a primary alcohol, affording 3-hydroxy-2-(2-nitrophenyl)prop-2-en-1-ol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄). jsynthchem.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are also effective but may concurrently reduce the nitro group. wikipedia.org Catalytic hydrogenation presents another pathway for reduction, where the conditions can be tuned to selectively reduce the aldehyde, the double bond, or the nitro group. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the α,β-unsaturated system and the nitro group. stackexchange.com
Reactivity of the α,β-Unsaturated System
The conjugated system in this compound, comprising the double bond and the carbonyl group, is a key feature that dictates a significant portion of its reactivity. The presence of the electron-withdrawing 2-nitrophenyl group further activates this system towards certain types of reactions.
Michael (1,4-Conjugate) Addition Reactions
The β-carbon of the α,β-unsaturated system is electrophilic due to the electron-withdrawing effects of both the adjacent aldehyde group and the 2-nitrophenyl substituent. This makes the molecule susceptible to Michael (or 1,4-conjugate) addition reactions, where a nucleophile attacks the β-carbon. nih.govresearchgate.net
A wide variety of soft nucleophiles, such as enolates, amines, thiols, and cuprates, can participate in Michael additions with this substrate. nih.govrsc.orgnsf.govusm.edu The initial addition of the nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate, which is subsequently protonated to give the 1,4-adduct.
For example, the reaction with thiols (e.g., thiophenol) in the presence of a base catalyst leads to the formation of a thioether derivative. Similarly, secondary amines can add in a conjugate fashion to yield β-amino aldehydes. These reactions are of great synthetic utility for the introduction of various functional groups at the β-position. chemrxiv.org
Table 2: Representative Michael (1,4-Conjugate) Addition Reactions
| Nucleophile Class | Specific Reagent | Product Type |
| Thiol | Thiophenol | 3-(Phenylthio)-3-(2-nitrophenyl)propanal derivative |
| Amine | Piperidine | 3-(Piperidin-1-yl)-3-(2-nitrophenyl)propanal derivative |
| Enolate | Diethyl malonate | Diethyl 2-(1-(2-nitrophenyl)-3-oxopropyl)malonate derivative |
| Cuprate | Lithium dimethylcuprate | 3-Methyl-3-(2-nitrophenyl)propanal derivative |
| Note: The products listed are illustrative of the outcome of Michael addition to the α,β-unsaturated system of this compound. |
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient double bond in this compound, activated by both the aldehyde and the 2-nitrophenyl groups, makes it a potent dienophile in Diels-Alder reactions. total-synthesis.comorganic-chemistry.orgsigmaaldrich.com This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to the synthesis of highly functionalized six-membered rings.
The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. The presence of the electron-withdrawing groups on the dienophile generally leads to a "normal electron demand" Diels-Alder reaction, where the diene is electron-rich. The reaction is expected to proceed with good endo-selectivity, a common feature of Diels-Alder reactions with α,β-unsaturated carbonyl compounds. libretexts.org
Transformations Involving the 3-Hydroxy Group
The 3-hydroxy group, being part of an enol system, exhibits its own characteristic reactivity. It can act as a nucleophile or be transformed into other functional groups.
One of the primary reactions of the 3-hydroxy group is O-alkylation or O-acylation. nih.gov Treatment with an alkyl halide in the presence of a base will lead to the corresponding 3-alkoxy derivative. Similarly, reaction with an acyl chloride or an acid anhydride (B1165640) will yield the 3-acyloxy compound. These transformations are useful for protecting the hydroxyl group or for modifying the electronic properties of the molecule.
Furthermore, the enolic hydroxyl group can participate in cyclization reactions. For instance, reaction with hydrazine or hydroxylamine (B1172632) can lead to the formation of five-membered heterocyclic rings, such as pyrazoles and isoxazoles, respectively. semanticscholar.orgnih.govnih.gov These reactions often proceed through an initial addition to the aldehyde, followed by an intramolecular cyclization involving the enol hydroxyl group.
Esterification, Etherification, and Substitution Reactions
The hydroxyl group of this compound, being part of an enol system, can undergo esterification and etherification, although its reactivity is influenced by the conjugated system and the electron-withdrawing nature of the nitro group.
Esterification: The hydroxyl group can be acylated to form the corresponding ester. This reaction typically proceeds under standard esterification conditions, for example, by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base. The electron-withdrawing effect of the nitrophenyl group may slightly reduce the nucleophilicity of the hydroxyl group compared to a simple enol.
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | 3-Acetoxy-2-(2-nitrophenyl)acrylaldehyde |
| This compound | Benzoyl chloride | 3-Benzoyloxy-2-(2-nitrophenyl)acrylaldehyde |
Etherification: Etherification of the hydroxyl group can be achieved using alkylating agents such as alkyl halides or sulfates under basic conditions. The choice of base and solvent is crucial to avoid competing side reactions, such as O- vs. C-alkylation or reactions involving the aldehyde functionality.
| Reactant | Reagent | Product |
| This compound | Methyl iodide | 3-Methoxy-2-(2-nitrophenyl)acrylaldehyde |
| This compound | Benzyl bromide | 3-(Benzyloxy)-2-(2-nitrophenyl)acrylaldehyde |
Substitution Reactions: The hydroxyl group can be substituted by other nucleophiles, although this is less common than esterification or etherification. Such reactions would likely proceed through activation of the hydroxyl group, for example, by protonation under acidic conditions, followed by nucleophilic attack.
Elimination and Rearrangement Processes
Elimination: The β-hydroxy group in this compound can be eliminated under certain conditions, particularly upon heating or under acidic or basic catalysis, to yield a highly reactive allenic aldehyde intermediate. However, the stability of the conjugated enol system makes this a less favorable process compared to other potential reactions.
Rearrangement: While no specific rearrangement processes for this compound have been extensively documented, the presence of the nitrophenyl group opens up possibilities for intramolecular cyclization reactions following rearrangement, particularly after reduction of the nitro group.
Reactivity of the 2-Nitrophenyl Substituent
The 2-nitrophenyl group is a key modulator of the molecule's reactivity, both through its electronic effects and its direct participation in reactions.
Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities
The nitro group of this compound can be selectively reduced to an amino group using a variety of reducing agents. This transformation is a pivotal step in the synthesis of quinolines and other heterocyclic systems. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C), transfer hydrogenation (e.g., ammonium (B1175870) formate), or metal-based reductions (e.g., Fe/HCl, SnCl₂). The resulting 2-amino derivative is a versatile intermediate.
| Starting Material | Reducing Agent | Product |
| This compound | H₂, Pd/C | 3-Hydroxy-2-(2-aminophenyl)acrylaldehyde |
| This compound | Fe, HCl | 3-Hydroxy-2-(2-aminophenyl)acrylaldehyde |
| This compound | Na₂S₂O₄ | 3-Hydroxy-2-(2-aminophenyl)acrylaldehyde |
Partial reduction of the nitro group can also lead to other nitrogen-containing functionalities such as nitroso or hydroxylamino groups, which can also participate in subsequent cyclization reactions.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 2-nitrophenyl substituent is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro group and the acrylaldehyde moiety. Any substitution would be directed to the meta positions relative to the nitro group (positions 4 and 6). However, forcing conditions would be required, and such reactions are generally not synthetically useful for this compound.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In this compound, this would correspond to positions 1 and 3 of the phenyl ring. However, the ortho position is already substituted, leaving the para position (position 5) as a potential site for nucleophilic attack, provided a suitable leaving group is present at that position.
Cascade and Tandem Reactions Initiated by this compound
A significant aspect of the reactivity of this compound is its ability to initiate cascade or tandem reactions. The most prominent example is its conversion to quinoline (B57606) derivatives. This process typically involves a tandem reduction-cyclization sequence.
The reaction is initiated by the reduction of the nitro group to an amino group. The resulting intermediate, 3-hydroxy-2-(2-aminophenyl)acrylaldehyde, then undergoes an intramolecular cyclization. This cyclization is a form of the Friedländer annulation, where the enolizable aldehyde condenses with the aniline to form the quinoline ring system.
This tandem process is highly efficient for the synthesis of 2-substituted quinolines. The nature of the final quinoline product can be influenced by the reaction conditions and the presence of other reagents.
Detailed Mechanistic Investigations and Transition State Analysis
While specific transition state analyses for reactions of this compound are not widely reported, the mechanisms of its key transformations can be inferred from established chemical principles.
The mechanism of the tandem reduction-cyclization to form quinolines is believed to proceed as follows:
Reduction of the Nitro Group: The nitro group is reduced to an amino group via standard mechanisms depending on the reducing agent used. For catalytic hydrogenation, this involves adsorption onto the catalyst surface and sequential addition of hydrogen atoms.
Intramolecular Nucleophilic Attack: The newly formed amino group acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This step is facilitated by the proximity of the two functional groups.
Dehydration: The resulting hemiaminal intermediate readily dehydrates to form an enamine.
Tautomerization and Aromatization: Tautomerization of the enamine followed by a final dehydration step leads to the aromatic quinoline ring.
Kinetic Studies of Reaction Rates and Orders
Direct experimental data on the reaction rates and orders for this compound are scarce. However, kinetic studies on analogous systems, such as the intramolecular cyclization of other o-nitrophenyl derivatives, provide a framework for understanding its potential behavior.
For instance, the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines has been shown to be a base-catalyzed process. The reaction rate in such cases is typically first-order with respect to the hydroxide (B78521) ion concentration. This suggests that a deprotonation step is crucial for initiating the cyclization cascade. In the context of this compound, the enolic hydroxyl group is acidic and susceptible to deprotonation under basic conditions, which could be a rate-determining step in certain reactions.
The reductive cyclization of o-nitrophenyl compounds is another relevant parallel. These reactions often proceed under acidic conditions with a reducing agent. The kinetics of such reactions can be complex, with the rate potentially depending on the concentrations of the substrate, the acid catalyst, and the reducing agent. The reduction of the nitro group is a key step, and its rate can be influenced by the nature of the reductant and the electronic properties of the aromatic ring.
Table 1: Postulated Kinetic Parameters for the Base-Catalyzed Cyclization of this compound
| Parameter | Description | Expected Dependency |
| Rate Law | Overall rate = k[Substrate][Base] | First-order in both substrate and base |
| k | Rate constant | Dependent on temperature and solvent |
| Activation Energy (Ea) | Energy barrier for the rate-determining step | Moderate, typical for intramolecular cyclizations |
It is important to note that this table is based on analogies with related chemical systems and awaits experimental verification for this compound.
Identification of Intermediates and Reaction Pathways
The identification of transient intermediates is crucial for elucidating reaction mechanisms. While direct spectroscopic observation of intermediates for this compound is not available, computational studies and experimental work on similar molecules provide strong indications of the likely reaction pathways and the structures of the intermediates involved.
One of the most probable reaction pathways for this compound is a reductive intramolecular cyclization to form a quinoline derivative. This transformation is thought to proceed through a series of well-defined intermediates. A proposed mechanism, supported by density functional theory (DFT) studies on analogous systems, involves the following key steps:
Reduction of the Nitro Group: The reaction is initiated by the reduction of the ortho-nitro group to a nitroso or hydroxylamino group. This is a common transformation for nitroaromatics in the presence of reducing agents.
Intramolecular Nucleophilic Attack: The enolate, formed under basic conditions or the enol under neutral/acidic conditions, acts as a nucleophile and attacks the electrophilic nitrogen of the reduced nitro group (e.g., the hydroxylamino group). This leads to the formation of a cyclic intermediate.
Dehydration and Tautomerization: The cyclic intermediate then undergoes dehydration and subsequent tautomerization to yield the aromatic quinoline ring system.
A key intermediate in this pathway, as suggested by computational studies on related chalcone-like molecules, is a trans-2-hydroxyaminochalcone. This intermediate is formed after the initial reduction of the nitro group and precedes the cyclization step.
Another potential reaction pathway, particularly under photochemical conditions, could involve the formation of a benzisoxazolidine intermediate. Studies on the photochemistry of 2-nitrobenzyl alcohol have identified such species as transient intermediates through time-resolved infrared (TRIR) spectroscopy. In this scenario, photoexcitation of the nitro group could lead to an intramolecular cyclization involving the enol double bond, forming the benzisoxazolidine ring, which can then undergo further reactions.
Table 2: Plausible Intermediates in the Reactions of this compound
| Intermediate | Proposed Structure | Reaction Pathway | Method of Postulation |
| Enolate Anion | A delocalized anion formed by deprotonation of the enolic hydroxyl group. | Base-catalyzed reactions | Chemical principles |
| trans-2-Hydroxyaminochalcone | The nitro group is reduced to a hydroxylamino group. | Reductive cyclization to quinolines | DFT studies on analogous systems |
| Cyclic Hemiaminal-like Intermediate | Formed after intramolecular nucleophilic attack of the enolate on the reduced nitro group. | Reductive cyclization to quinolines | Mechanistic inference |
| Benzisoxazolidine Derivative | A five-membered heterocyclic ring containing nitrogen and oxygen, fused to the benzene ring. | Photochemical reactions | Analogy with photochemical studies of 2-nitrobenzyl compounds |
| Hydrated Nitroso Compound | An intermediate formed via proton transfer in photochemical reactions. | Photochemical reactions | TRIR spectroscopy on analogous systems |
The study of the chemical reactivity and mechanistic pathways of this compound remains an area with potential for further research. Direct kinetic measurements and the spectroscopic trapping and characterization of intermediates would be invaluable in confirming these proposed mechanisms and providing a more complete understanding of the chemical behavior of this versatile compound.
Computational and Theoretical Investigations of 3 Hydroxy 2 2 Nitrophenyl Acrylaldehyde
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry and electronic properties of chemical compounds. For 3-hydroxy-2-(2-nitrophenyl)acrylaldehyde, these computational methods provide insights into its conformational preferences and the distribution of electronic charge within the molecule.
Density Functional Theory (DFT) Studies on Conformational Preferences
DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy of different spatial orientations, researchers can identify the lowest energy conformer, which is the most likely to exist. These calculations typically involve geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically adjusted to find the minimum energy structure. For a molecule like this compound, with its rotatable bonds, DFT can map out the potential energy surface and identify the barriers to rotation between different conformations.
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It is plotted as a map onto the electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. An MEP analysis of this compound would reveal the electron-rich areas, likely around the oxygen atoms of the hydroxyl, carbonyl, and nitro groups, and electron-deficient regions. This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO theory can be used to predict its behavior in various chemical reactions by identifying the orbitals most likely to participate in electron transfer.
Interactive Data Table: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Computational NMR Chemical Shift Prediction and Validation
Theoretical calculations of NMR chemical shifts provide valuable information about the chemical environment of each nucleus in a molecule. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these predicted chemical shifts with experimentally obtained spectra can help in the definitive assignment of signals to specific atoms and confirm the molecule's structure.
Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Specific Protons | Data not available | Data not available |
Vibrational Frequency Calculations for IR Spectral Interpretation
Vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. These calculations identify the normal modes of vibration and their corresponding frequencies. For this compound, this would involve identifying the characteristic stretching and bending frequencies for its functional groups, such as the O-H, C=O, C=C, and N-O bonds. The calculated frequencies are often scaled to better match experimental values. This computational approach is a powerful tool for interpreting the features of an experimental IR spectrum and assigning specific absorption bands to particular molecular vibrations. researchgate.net
Interactive Data Table: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H | Stretching | Data not available |
| C=O | Stretching | Data not available |
| NO₂ | Asymmetric Stretching | Data not available |
| NO₂ | Symmetric Stretching | Data not available |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies could illuminate its synthesis, decomposition, or its participation in further chemical transformations. By simulating the reaction pathways at a molecular level, researchers can identify key intermediates, understand the electronic rearrangements that occur, and predict the most likely course of a reaction.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
The identification of transition states is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate, corresponding to the fleeting molecular arrangement that connects reactants to products. Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these critical points on the potential energy surface.
Once a transition state is identified for a hypothetical reaction involving this compound, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway downhill from the transition state, confirming that it indeed connects the intended reactants and products. The IRC path provides a clear visualization of the geometric changes the molecule undergoes throughout the reaction.
Table 1: Hypothetical Transition State and IRC Data for a Reaction of this compound (Note: This data is illustrative and not based on published experimental or computational results.)
| Parameter | Value | Description |
| Transition State Geometry | C1-C2 bond length: 1.45 ÅO-H bond length: 1.30 Å | Key geometric parameters of the highest energy structure along the reaction coordinate. |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency in the vibrational analysis, confirming a true transition state. |
| IRC Path Length | 5.0 amu¹ᐟ²·bohr | The total length of the reaction path from reactants to products. |
| Key Atomic Displacements | Movement of the hydroxyl proton towards a neighboring acceptor atom. | Describes the primary atomic motions involved in the transition from reactant to product. |
Determination of Activation Energies and Reaction Energy Profiles
With the energies of the reactants, transition state, and products calculated, a reaction energy profile can be constructed. This profile provides a quantitative measure of the reaction's feasibility. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction.
Table 2: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction (Note: This data is for demonstrative purposes.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Intermediates | +5.2 |
| Products | -15.0 |
Non-Covalent Interactions and Intermolecular Forces Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure, crystal packing, and physical properties of a compound. For this compound, the presence of hydroxyl, nitro, and aldehyde functional groups suggests the potential for a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze the electron density and identify these interactions. QTAIM analysis can characterize the strength and nature of bonds, including weak non-covalent contacts. NCI plots provide a visual representation of the regions of space involved in these interactions, distinguishing between attractive and repulsive forces. Understanding these forces is essential for predicting the compound's solubility, melting point, and polymorphism.
Table 3: Potential Non-Covalent Interactions in this compound (Note: This table is a hypothetical representation.)
| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) | Significance |
| Hydrogen Bonding | Hydroxyl (donor) and Nitro (acceptor) | -4.5 | Influences crystal packing and solubility. |
| Dipole-Dipole | Aldehyde and Nitro groups | -2.0 | Contributes to the overall lattice energy. |
| π-π Stacking | Phenyl rings of adjacent molecules | -1.5 | Affects the stacking arrangement in the solid state. |
Strategic Applications of 3 Hydroxy 2 2 Nitrophenyl Acrylaldehyde As a Synthetic Building Block
Precursor in Heterocyclic Compound Synthesis
The chemical structure of 3-hydroxy-2-(2-nitrophenyl)acrylaldehyde is particularly well-suited for the synthesis of a wide array of heterocyclic compounds. The presence of the nitro group in proximity to the phenyl ring, combined with the reactive acrylaldehyde unit, facilitates various cyclization strategies to form fused and polycyclic systems, as well as heterocycles containing nitrogen, oxygen, and sulfur atoms.
The 2-nitrophenyl group is a well-established precursor for the synthesis of nitrogen-containing fused ring systems through reductive cyclization. nih.govresearchgate.net In the case of this compound, the nitro group can be reduced to an amino group, which can then undergo intramolecular condensation with the aldehyde functionality or a derivative thereof. This strategy provides a direct route to quinoline-based structures. For instance, a modified Friedländer annulation, following the in-situ reduction of the nitro group, could lead to the formation of substituted quinolines. nih.govacs.org
| Starting Material Precursor Type | Reaction Type | Resulting Fused Ring System | Key Intermediates |
| 2-Nitrophenyl-substituted compounds | Reductive Cyclization | Quinolines | 2-Aminoaryl aldehydes/ketones |
| 2-Nitrophenyl-substituted compounds | Reductive Cyclization | Indoles | 2-Aminoaryl ethanones/acetaldehydes |
| o-Nitroanilines | Transfer Hydrogenative Condensation | Quinoxalines | 1,2-Diaminobenzene intermediates |
The versatile reactivity of the α,β-unsaturated aldehyde system in this compound allows for the introduction of various heteroatoms, leading to a diverse range of heterocycles. acs.orgresearchgate.net
Nitrogen-Containing Heterocycles: The acrylaldehyde moiety can participate in reactions with nitrogen nucleophiles to construct various nitrogen-containing rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. Furthermore, multicomponent reactions involving the aldehyde, an amine, and another component can be envisioned for the synthesis of complex nitrogen heterocycles like pyridines and pyrimidines. osi.lv
Oxygen-Containing Heterocycles: The presence of the hydroxyl group, in conjunction with the aldehyde, opens up pathways for the synthesis of oxygen-containing heterocycles. Intramolecular cyclization reactions, potentially acid or base-catalyzed, could lead to the formation of furan (B31954) or pyran ring systems. Additionally, the α,β-unsaturated system can undergo reactions like the Michael addition of oxygen nucleophiles, which, followed by cyclization, can afford various oxygenated heterocycles. The synthesis of benzofurans from precursors containing a hydroxyl group and a suitable side chain is a well-established methodology that could be adapted. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov
Sulfur-Containing Heterocycles: Similarly, the reaction with sulfur nucleophiles can be utilized to construct sulfur-containing heterocycles. For instance, reaction with hydrogen sulfide (B99878) or its derivatives could lead to the formation of thiophenes. The reaction with thiols can also be a key step in the synthesis of various sulfur-containing ring systems.
Scaffold for Complex Molecule and Natural Product Synthesis
The structural framework of this compound serves as a valuable scaffold for the elaboration of more complex molecules, including natural product analogues. The multiple functional groups provide handles for a variety of carbon-carbon bond-forming reactions, allowing for the stepwise or convergent assembly of intricate molecular architectures. The Henry reaction, a classic method for C-C bond formation involving nitroalkanes and carbonyl compounds, highlights the utility of the nitro group in synthetic transformations. wikipedia.org While not a direct application, the principle of using the nitro group's electron-withdrawing nature to activate adjacent positions for nucleophilic attack is relevant.
Role in Cascade and Multicomponent Reaction Development
The combination of reactive functional groups in this compound makes it an ideal candidate for the development of novel cascade and multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes that allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy.
A hypothetical multicomponent reaction could involve the reaction of this compound with an amine and a carbon nucleophile. The initial formation of an iminium ion from the aldehyde and the amine would activate the α,β-unsaturated system for a Michael addition by the carbon nucleophile. Subsequent intramolecular reactions, such as the cyclization of the newly introduced nucleophile with the nitro group (after reduction) or other parts of the molecule, could lead to the rapid construction of complex heterocyclic scaffolds.
| Reaction Type | Potential Reactants | Potential Products |
| Cascade Reaction | Internal nucleophile, reducing agent | Fused heterocyclic systems |
| Multicomponent Reaction | Amine, Carbon Nucleophile | Highly substituted heterocycles |
Utilization in the Design of Novel Organic Material Precursors
The aromatic and electronically active nature of this compound suggests its potential use as a monomer or precursor in the synthesis of novel organic materials. The presence of the nitro group, which can be converted into other functional groups like amines, provides a handle for polymerization reactions. wikipedia.orgrsc.org For example, reductive polymerization of the nitro group to an amino group, followed by oxidative polymerization, could lead to the formation of conductive polymers. researchgate.netekb.eg The extended conjugation in the acrylaldehyde moiety could also contribute to the electronic properties of the resulting materials.
Development of New Synthetic Methodologies Leveraging its Reactivity Profile
The unique combination of functional groups in this compound can be exploited for the development of new synthetic methodologies. The interplay between the hydroxyl, aldehyde, and nitro groups can lead to novel reactivity patterns that are not observed in simpler molecules. For instance, the Vilsmeier-Haack reaction, typically used for formylation, has been shown to trigger other transformations in the presence of specific functional groups, and similar novel reactivity could be explored with this substrate. researchgate.netsemanticscholar.orgresearchgate.netacgpubs.orgchemistrysteps.com Furthermore, the development of catalytic asymmetric reactions utilizing the prostereogenic center of the acrylaldehyde moiety could provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Future Directions and Emerging Research Frontiers for 3 Hydroxy 2 2 Nitrophenyl Acrylaldehyde Research
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The unique juxtaposition of functional groups in 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde presents a fertile ground for discovering novel reactivity. The presence of both electrophilic (aldehyde, double bond) and nucleophilic (hydroxy) centers within the same molecule is a key feature of the 3-hydroxy-2-aryl acrylate (B77674) scaffold. Future research is expected to delve into how the potent electron-withdrawing nature of the ortho-nitro group modulates this reactivity.
Key research questions to be addressed include:
Ambident Reactivity: How does the 2-nitro group influence the chemoselectivity of reactions with various nucleophiles? Can reaction conditions be tuned to favor 1,2-addition to the aldehyde, 1,4-conjugate addition to the enal system, or reaction at the hydroxyl group?
Intramolecular Cyclizations: The proximity of the nitro group to the acrylaldehyde moiety could facilitate novel intramolecular cyclization reactions, potentially leading to the synthesis of complex heterocyclic systems. For instance, reduction of the nitro group could be followed by spontaneous or catalyzed cyclization to form quinoline (B57606) or other nitrogen-containing ring structures.
Domino Reactions: The multifunctional nature of the molecule makes it an ideal candidate for the development of domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events.
Table 1: Potential Reactivity Patterns for Exploration
| Reaction Type | Potential Reagents | Predicted Outcome/Product Class |
|---|---|---|
| Selective Reduction | NaBH₄, DIBAL-H | Allylic alcohol vs. saturated aldehyde |
| Organometallic Addition | Grignard reagents, organolithiums | Selective 1,2- vs. 1,4-addition products |
| Reductive Cyclization | H₂, Pd/C; or SnCl₂, HCl | Quinolone derivatives |
Integration into Novel Catalytic Cycles for Enhanced Transformations
The ability of the hydroxyl and aldehyde groups to act as a bidentate chelating system suggests that this compound could serve as a unique ligand or a reactive substrate in novel catalytic cycles.
Future research in this area could focus on:
Ligand Development: The molecule could be modified and used as a ligand for transition metals. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned via the nitro group.
Organocatalysis: The aldehyde functionality is a well-known handle in organocatalysis, particularly in enamine and iminium ion catalysis. Research into its use in asymmetric organocatalytic transformations could yield highly valuable chiral building blocks.
Substrate in Metal-Catalyzed Cross-Coupling: The vinylic C-H or C-O bond (of the enol) could potentially be activated for cross-coupling reactions, allowing for the introduction of new substituents and further molecular diversification.
Investigation of Photochemical and Electrochemical Reactivity
The presence of a nitroaromatic group, a known photoactive and electroactive moiety, opens up avenues for exploring the photochemical and electrochemical behavior of this compound.
Emerging frontiers in this domain include:
Photocycloadditions: The conjugated enal system could participate in [2+2] or [4+2] photocycloaddition reactions with other unsaturated compounds, providing access to complex cyclobutane (B1203170) or cyclohexene (B86901) derivatives.
Light-Induced Redox Reactions: The nitro group can undergo photochemical reduction. Investigating these reactions could lead to novel synthetic transformations or the development of photoresponsive materials.
Electrosynthesis: The aldehyde and nitro groups are both reducible at an electrode. Controlled-potential electrolysis could offer a green and highly selective method for the synthesis of derivatives, such as the corresponding alcohol, amine, or cyclized products, by avoiding the use of chemical reducing agents.
Development of Asymmetric Synthetic Strategies Utilizing its Stereogenic Potential
Although this compound is itself achiral, it possesses prochiral centers that can be targeted in asymmetric synthesis to generate enantiomerically enriched products.
Key strategies to be explored are:
Asymmetric Aldol (B89426) and Related Reactions: The aldehyde can react with enolates or their equivalents in the presence of chiral catalysts to yield chiral aldol products.
Enantioselective Conjugate Addition: The use of chiral organocatalysts or transition metal complexes to direct the conjugate addition of nucleophiles to the enal system would create a stereocenter at the β-position.
Asymmetric Reduction: The enantioselective reduction of the aldehyde or the carbon-carbon double bond using chiral reducing agents or catalysts would provide access to valuable chiral alcohols or aldehydes.
Table 2: Potential Asymmetric Transformations
| Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |
|---|---|---|
| Aldehyde Alkylation | Chiral organozinc reagent | Enantioenriched secondary alcohol |
| Conjugate Addition | Chiral copper-phosphine complex | β-functionalized chiral aldehyde |
Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To fully understand and optimize the complex reactivity of this compound, the use of advanced spectroscopic techniques for real-time, in-situ reaction monitoring will be indispensable. This approach allows for the identification of transient intermediates and the elucidation of reaction mechanisms.
Future research should incorporate techniques such as:
ReactIR (Infrared) and Raman Spectroscopy: These methods can monitor the disappearance of starting materials (e.g., the aldehyde C=O stretch) and the appearance of products in real time.
Process NMR (Nuclear Magnetic Resonance): In-situ NMR can provide detailed structural information about all species in the reaction mixture, including intermediates that may not be isolable.
Mass Spectrometry: Techniques like Reaction Progress Kinetic Analysis using mass spectrometry can provide rapid and sensitive monitoring of reaction components.
Machine Learning and Artificial Intelligence-Assisted Retrosynthesis and Reaction Prediction
As the chemistry of this compound and its derivatives is explored, the resulting data can be used to train machine learning (ML) and artificial intelligence (AI) models. These computational tools are set to revolutionize how synthetic chemistry is approached.
Future directions in this area include:
Reaction Outcome Prediction: AI models can be trained on experimental data to predict the products, yields, and optimal conditions for reactions involving this scaffold, saving significant experimental time and resources.
Retrosynthesis Planning: Sophisticated retrosynthesis algorithms can suggest novel and efficient synthetic routes to complex target molecules derived from this compound. These AI-driven approaches can uncover non-intuitive disconnections and synthetic pathways that might be missed by human chemists. guidechem.comfujifilm.comcoleparmer.comrsc.org
Discovery of Novel Reactivity: By analyzing large datasets of related reactions, ML models may identify subtle patterns and predict entirely new types of reactivity for this compound that have not yet been considered.
Q & A
Basic: What are the established synthetic routes for 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
A common synthesis involves condensation of 2-nitrobenzaldehyde derivatives with acrolein or its equivalents under basic conditions. For example, piperidine in ethanol is used as a catalyst and solvent, heated at reflux (80–100°C) for 2–3 hours, followed by removal of ethanol under reduced pressure and purification via recrystallization . Optimization includes:
- Solvent selection : Ethanol balances polarity and boiling point for efficient reflux.
- Catalyst loading : Piperidine (10–15 mol%) ensures sufficient base strength without side reactions.
- Temperature control : Prolonged heating >3 hours may degrade the aldehyde group.
Key Data : Yields typically range 84–96% under optimized conditions, with purity confirmed by melting point (e.g., 200–202°C) and elemental analysis (C: 72.32–72.95%; N: 9.45–10.07%) .
Basic: How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for characteristic signals:
- Aldehyde proton (δ 9.5–10.5 ppm, singlet).
- Hydroxy group (δ 5.0–6.0 ppm, broad, exchangeable with D2O).
- Aromatic protons (δ 7.5–8.5 ppm, multiplet for nitro-substituted phenyl).
- 13C NMR : Carbonyl carbon (δ 190–200 ppm), aromatic carbons (δ 120–140 ppm), and nitrophenyl carbons (δ 145–155 ppm for nitro-attached carbons) .
- IR : Strong C=O stretch (~1645–1733 cm⁻¹), O–H stretch (3118–3122 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹) .
Contradiction Note : Overlapping signals (e.g., hydroxy vs. enol tautomers) may require deuterated solvents or variable-temperature NMR for resolution.
Advanced: How can crystallographic studies resolve ambiguities in the molecular geometry of this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement (high-resolution data, R-factor <5%) .
- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder or rotational freedom in the nitro or acrylaldehyde groups .
- Key Parameters :
- Bond lengths: C=O (~1.21 Å), C–NO₂ (~1.48 Å).
- Dihedral angles: Planarity between acrylaldehyde and nitrophenyl groups indicates conjugation.
Example : In related acrylaldehyde derivatives, nitro group torsion angles of 5–10° suggest minimal steric hindrance .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model:
- Frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV, indicative of redox activity).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon).
- MD Simulations : Assess solvent interactions (e.g., ethanol) using OPLS-AA force fields .
Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets .
Advanced: How to address contradictions in reactivity data during functionalization of this compound?
Methodological Answer:
- Mechanistic Probes :
- Kinetic isotope effects (KIEs) to distinguish proton-transfer steps.
- Trapping intermediates (e.g., Schiff bases with Girard’s reagent T) .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting yields .
Case Study : Piperidine-catalyzed reactions show 15% yield variation due to trace moisture; rigorous drying of reagents mitigates this .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
- Aldehyde Handling : Use fume hoods (TLV 0.02 ppm for acrylaldehyde derivatives) and avoid inhalation .
- Nitro Group Precautions : Nitro aromatics are potential mutagens; use PPE (nitrile gloves, lab coats) and monitor waste disposal .
Basic: How to design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Accelerated Degradation : Incubate at pH 3–11 (buffers: citrate/phosphate/borate) at 40°C for 72 hours.
- Analytical Tools :
- HPLC (C18 column, λ=254 nm) to track degradation products.
- Mass spectrometry (ESI+) to identify hydrolyzed or oxidized species (e.g., nitro → amine reduction) .
Data Interpretation : Degradation follows first-order kinetics; t₁/₂ ~24 hours at pH 7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
